Positional Isomerism: 5-Carboxylate vs. 3-Carboxylate Scaffolds for Kinase Inhibition
The pyrazolo[3,4-b]pyridine-5-carboxylate scaffold, which Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 1256824-48-2) is a direct member of, has been validated in medicinal chemistry literature as a productive template for generating potent kinase inhibitors. For example, a SAR study on this 5-carboxylate series identified compound 6a (a 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivative) as a dual inhibitor of EGFR and B-Raf(V600E) mutant with IC50 values of 8.0 nM and 51 nM, respectively [1]. In contrast, the 3-carboxylate isomer (CAS 849069-32-5) is described as a general heterocyclic compound of interest, but lacks the same depth of direct, high-potency biological validation against these specific kinase targets in publicly accessible peer-reviewed literature .
| Evidence Dimension | Validated Biological Activity (Kinase Inhibition) |
|---|---|
| Target Compound Data | Scaffold is basis for potent dual EGFR/B-Raf inhibitor (IC50 = 8.0 nM / 51 nM) |
| Comparator Or Baseline | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 849069-32-5) scaffold |
| Quantified Difference | Specific, high-potency validation data present vs. general biological interest lacking comparable specific data |
| Conditions | SAR study of pyrazolo[3,4-b]pyridine-5-carboxamide analogues; in vitro kinase inhibition assay [1]. |
Why This Matters
For a procurement decision in a kinase inhibitor discovery program, the 5-carboxylate scaffold provides a data-supported starting point with demonstrated potential for achieving low nanomolar potency, whereas the 3-isomer offers less specific guidance.
- [1] Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5871-5875. (Abstract via ScholarMate/UAT). View Source
